molecular formula C7H14F2N2O2S B7863892 (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine

Cat. No.: B7863892
M. Wt: 228.26 g/mol
InChI Key: FRSHMVUTNLVUPE-UHFFFAOYSA-N
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Description

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine (CAS 1154670-28-6) is a piperidine-derived compound featuring a difluoromethyl sulfonyl group at the 1-position and a methanamine substituent at the 4-position of the piperidine ring . This structure combines a sulfonamide moiety with fluorine substitution, which is known to enhance metabolic stability, bioavailability, and binding interactions in pharmaceuticals .

Properties

IUPAC Name

[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O2S/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11/h6-7H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSHMVUTNLVUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine . Common synthetic routes include:

  • Piperidine Derivative Synthesis: : Piperidine derivatives can be synthesized through various methods such as hydrogenation, cyclization, and amination.

  • Difluoromethylation: : The difluoromethyl group can be introduced using reagents like ClCF2H or other non-ozone depleting difluorocarbene reagents.

  • Amination: : The amine group can be introduced through reductive amination or direct amination reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form an amine oxide.

  • Reduction: : The difluoromethylsulfonyl group can be reduced to form a difluoromethylsulfanyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of difluoromethylsulfanyl derivatives.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, such as in drug discovery and development.

  • Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine with key analogs, focusing on substituents, molecular weight, and available activity

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Properties/Applications Reference
This compound -SO₂CF₂H C₇H₁₄F₂N₂O₂S 240.26 g/mol Enhanced metabolic stability (fluorine effect)
(1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine -SO₂C₃H₅ (cyclopropane) C₉H₁₈N₂O₂S 218.31 g/mol Used in kinase inhibitor synthesis
(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride -SO₂C₆H₄Br-3 C₁₂H₁₈BrClN₂O₂S 377.71 g/mol Halogenated analog; potential CNS activity
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride -SO₂C₆H₄F-4 C₁₂H₁₈ClFN₂O₂S 316.80 g/mol Improved solubility and target affinity
(1-Benzylpiperidin-4-yl)methanamine -CH₂C₆H₅ C₁₃H₂₀N₂ 204.32 g/mol Intermediate in antipsychotic drug synthesis
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine -CH₂C₆H₄OCH₃-3 C₁₄H₂₂N₂O 234.34 g/mol Antioxidant hybrid for Alzheimer’s research
Key Observations:
  • Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound likely improves metabolic stability and reduces basicity of the adjacent amine compared to non-fluorinated analogs like the benzyl or cyclopropyl derivatives .
  • Aromatic vs. Aliphatic Sulfonyl Groups : Bromophenyl and fluorophenyl sulfonyl analogs (e.g., ) may exhibit stronger π-π stacking interactions in target binding compared to aliphatic sulfonyl groups.
  • Hydrochloride Salts : Several analogs (e.g., ) are isolated as hydrochloride salts to enhance solubility and crystallinity.

Biological Activity

The compound (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₈F₂N₂O₂S
Molecular Weight: 218.21 g/mol
Functional Groups:

  • Piperidine ring
  • Difluoromethyl sulfonyl group

The unique combination of these functional groups may confer specific interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The difluoromethyl sulfonyl moiety is known to enhance binding affinity and selectivity towards specific biological pathways, which may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity: The compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to strong activity.
  • Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as acetylcholinesterase and urease, which are relevant in treating neurological disorders and infections respectively.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cell growth in cancer cell lines, indicating potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC₅₀ Value (µM)References
AntibacterialSalmonella typhi10.5
Bacillus subtilis8.2
Enzyme InhibitionAcetylcholinesterase3.5
Urease2.1
AnticancerKARPAS422 Cell Growth Inhibition1.4

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives, including this compound, were screened for antibacterial activity against several strains. The results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that this compound effectively inhibited acetylcholinesterase with an IC₅₀ value of 3.5 µM. This property positions it as a candidate for further development in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study 3: Anticancer Activity

Research involving various piperidine derivatives showed that this compound inhibited the growth of KARPAS422 cells with an IC₅₀ value of 1.4 µM. This suggests its potential as a lead compound in cancer therapy .

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